![molecular formula C21H19N3O2 B11009897 N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11009897.png)
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that features both indole and quinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves the coupling of an indole derivative with a quinoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the quinoline derivative and the amine group of the indole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the specific substitution but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the indole and quinoline rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its indole and quinoline moieties. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Shares the indole moiety and has been studied for its biological activities.
Indole derivatives: A broad class of compounds with diverse biological activities.
Quinoline derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is unique due to its combination of indole and quinoline structures, which may confer distinct biological activities and chemical properties compared to other compounds with only one of these moieties.
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O2. The compound features a quinoline backbone fused with an indole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various quinoline derivatives, revealing that certain structural modifications enhance their efficacy against bacterial strains. The minimum inhibitory concentrations (MICs) for selected derivatives were determined, demonstrating promising results against both Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | E. coli |
Other Quinoline Derivative | 16 | S. aureus |
These findings suggest that the indole and quinoline components synergize to enhance antimicrobial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through in vitro studies measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound demonstrated significant inhibition of NO production, indicating its potential as an anti-inflammatory agent.
Treatment | NO Production (% Inhibition) |
---|---|
This compound | 70% |
Control (Dexamethasone) | 85% |
The mechanism of action appears to involve the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response .
Anticancer Activity
The anticancer properties of this compound were investigated in various cancer cell lines. In vitro assays showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
In a study involving human breast cancer cell lines (MCF7), the compound exhibited cytotoxic effects with an IC50 value of 25 µM. This suggests a significant potential for further development as an anticancer therapeutic agent.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 25 | Apoptosis via caspase activation |
T47D | 30 | Cell cycle arrest |
Case Studies
A notable case study involved the synthesis and evaluation of this compound alongside other quinoline derivatives. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into structure–activity relationships (SAR).
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-23-19-9-5-3-7-16(19)17(14-20(23)25)21(26)22-11-13-24-12-10-15-6-2-4-8-18(15)24/h2-10,12,14H,11,13H2,1H3,(H,22,26) |
InChI Key |
BCCANEZLHBTRKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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